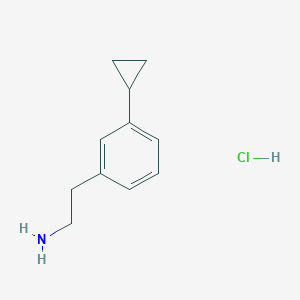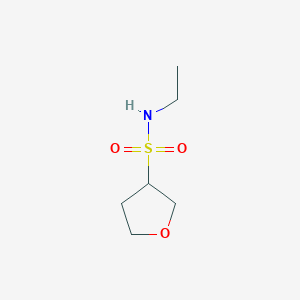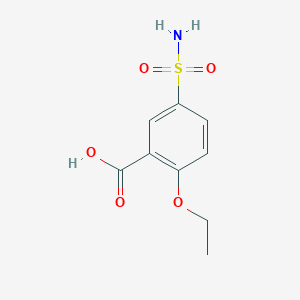
Benzyl (2-fluoroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-fluoroethyl)carbamate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a benzyl group and the hydrogen atom of the amino group is replaced by a 2-fluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl (2-fluoroethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-fluoroethylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl (2-fluoroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Benzyl alcohol and 2-fluoroethylamine.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (2-fluoroethyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl (2-fluoroethyl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing benzyl alcohol and 2-fluoroethylamine. The released amine can then participate in various biochemical pathways, depending on the context of its use . The molecular targets and pathways involved are specific to the application and the biological system in which the compound is used.
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar structure but lacks the fluoroethyl group.
Ethyl carbamate: Another carbamate derivative with different substituents.
Fluoroethyl carbamate: Similar to benzyl (2-fluoroethyl)carbamate but with different substituents on the carbamate group.
Uniqueness: this compound is unique due to the presence of both benzyl and fluoroethyl groups, which confer specific chemical properties and reactivity. The fluoroethyl group, in particular, can participate in unique substitution reactions, making this compound valuable in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
benzyl N-(2-fluoroethyl)carbamate |
InChI |
InChI=1S/C10H12FNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
Clé InChI |
HAGWYFMYNIWLMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Pentafluoroethyl)pyridin-2-yl]methanol](/img/structure/B15306919.png)

![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)



![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)


![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)

![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate](/img/structure/B15307017.png)

![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
